molecular formula C15H17N5S B7631916 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine

Numéro de catalogue B7631916
Poids moléculaire: 299.4 g/mol
Clé InChI: LKQYWYLIKAXGQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine, also known as MIPPA, is a chemical compound that has gained significant attention in scientific research. MIPPA is a pyrazine derivative that has been synthesized using various methods.

Mécanisme D'action

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to have various biochemical and physiological effects. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling.

Avantages Et Limitations Des Expériences En Laboratoire

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has several advantages for lab experiments. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine is stable under various conditions and can be easily synthesized using various methods. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been found to have low toxicity in various cell lines. However, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has some limitations for lab experiments. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has poor bioavailability, which can limit its use in vivo.

Orientations Futures

There are several future directions for 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine research. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Additionally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its mechanism of action and its effects on various signaling pathways. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can also be further studied for its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. Finally, 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine can be further studied for its potential as a lead compound for the development of new pyrazine derivatives with improved therapeutic properties.

Méthodes De Synthèse

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been synthesized using various methods, including the Suzuki coupling reaction, palladium-catalyzed amination, and Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction between 2-bromo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropylboronic acid using a palladium catalyst. The palladium-catalyzed amination method involves the reaction between 2-bromo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropylamine using a palladium catalyst. The Sonogashira coupling reaction involves the reaction between 2-iodo-6-(2-methylimidazol-1-yl)pyrazine and 1-thiophen-2-ylpropyne using a copper catalyst.

Applications De Recherche Scientifique

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been extensively studied for its potential as a therapeutic agent for various diseases. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-3-12(13-5-4-8-21-13)18-14-9-16-10-15(19-14)20-7-6-17-11(20)2/h4-10,12H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQYWYLIKAXGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC2=CN=CC(=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methylimidazol-1-yl)-N-(1-thiophen-2-ylpropyl)pyrazin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.